molecular formula C37H67NO14 B022093 Erythromycin, anhydro-, N-oxide CAS No. 992-65-4

Erythromycin, anhydro-, N-oxide

Cat. No.: B022093
CAS No.: 992-65-4
M. Wt: 749.9 g/mol
InChI Key: LUIPOVCSQJTWHA-RWJQBGPGSA-N
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Description

Erythromycin, anhydro-, N-oxide is a derivative of erythromycin, a macrolide antibiotic. Erythromycin itself is a well-known antibiotic used to treat various bacterial infections. The anhydro- and N-oxide modifications of erythromycin alter its chemical properties, potentially affecting its stability, solubility, and biological activity.

Mechanism of Action

Target of Action

Erythromycin A N-oxide, also known as Erythromycin, anhydro-, N-oxide, is a derivative of the well-known compound erythromycin A . Erythromycin A is a macrolide antibiotic that targets a variety of bacterial infections . It primarily targets gram-positive and gram-negative bacteria . The primary targets of erythromycin A are the 50S subunits of the bacterial ribosome .

Mode of Action

Erythromycin A N-oxide, like its parent compound erythromycin A, is believed to inhibit protein synthesis in bacteria . It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, blocking peptide chain synthesis and ultimately inhibiting protein synthesis . This action prevents the further growth of bacteria rather than directly destroying them .

Biochemical Pathways

Erythromycin a, the parent compound, is known to affect various biochemical pathways in bacteria, leading to their inability to grow and reproduce . The inhibition of protein synthesis disrupts essential biological processes within the bacterial cell .

Pharmacokinetics

Erythromycin a, the parent compound, is known to concentrate in the liver and is excreted in the bile . Less than 5% of the orally administered dose of erythromycin is found excreted in the urine . A high percentage of absorbed erythromycin is likely metabolized .

Result of Action

The result of the action of Erythromycin A N-oxide is likely similar to that of erythromycin A. By inhibiting protein synthesis, it prevents the growth and reproduction of bacteria, effectively treating bacterial infections . Erythromycin A is effective against a variety of infections, including respiratory tract infections, skin infections, and others .

Action Environment

The action of Erythromycin A N-oxide, like that of erythromycin A, can be influenced by environmental factors. For instance, erythromycin A exhibits several drawbacks, including very low solubility in water and instability under acidic conditions, which can limit its efficacy and bioavailability . These factors would likely also influence the action, efficacy, and stability of Erythromycin A N-oxide.

Biochemical Analysis

Biochemical Properties

Erythromycin A N-oxide is a minor analogue of the erythromycin complex isolated from Saccharopolyspora erythraea . It is a facile metabolite formed in vivo which can revert to erythromycin A under reducing conditions . Despite its synthetic preparation in the 1950s, the biological activity of Erythromycin A N-oxide has not been extensively studied .

Cellular Effects

Erythromycin, the parent compound of Erythromycin A N-oxide, is known to modulate neutrophil functions and ameliorate neutrophil-induced endothelial cell damage through the action of cyclic AMP-dependent protein kinase (PKA) and nitric oxide (NO)

Molecular Mechanism

Erythromycin A N-oxide is a potential impurity found in commercial preparations of erythromycin . Erythromycin, the parent compound, inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit, blocking the progression of nascent polypeptide chains . It is effective against a host of bacterial genera

Temporal Effects in Laboratory Settings

It is known that the N-oxide is a facile metabolite formed in vivo which can revert to erythromycin A under reducing conditions .

Dosage Effects in Animal Models

Specific studies on the dosage effects of Erythromycin A N-oxide in animal models are currently lacking. Erythromycin, the parent compound, has been used in veterinary medicine, with dosage guidelines established for dogs and cats .

Metabolic Pathways

Erythromycin A N-oxide is involved in the metabolic pathways of erythromycin. It is a minor analogue of the erythromycin complex and can revert to erythromycin A under reducing conditions

Transport and Distribution

Erythromycin, the parent compound, is known to be lipophilic and can be concentrated in fluids that are more acidic than plasma, including milk, prostatic fluid, and intracellular fluid .

Subcellular Localization

It is known that the parent compound erythromycin is concentrated in fluids that are more acidic than plasma, suggesting that it may localize in acidic subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of erythromycin, anhydro-, N-oxide typically involves the oxidation of erythromycin. One common method is the chemoselective oxidation of the tertiary amino group in erythromycin using hydrogen peroxide in methanol . This reaction converts the amino group into an N-oxide, resulting in this compound.

Industrial Production Methods

Industrial production of erythromycin derivatives, including this compound, often involves fermentation processes using strains of Saccharopolyspora erythraea (formerly Streptomyces erythraeus) . The fermentation broth is then subjected to various chemical modifications to produce the desired derivatives.

Chemical Reactions Analysis

Types of Reactions

Erythromycin, anhydro-, N-oxide can undergo several types of chemical reactions, including:

    Oxidation: The primary reaction to form this compound involves the oxidation of the tertiary amino group.

    Reduction: The N-oxide group can be reduced back to the tertiary amine under certain conditions.

    Substitution: Various substituents can be introduced at different positions on the erythromycin scaffold through substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: this compound is the major product formed from the oxidation of erythromycin.

    Reduction: The reduction of this compound yields erythromycin.

    Substitution: Various substituted erythromycin derivatives can be formed depending on the reagents used.

Scientific Research Applications

Erythromycin, anhydro-, N-oxide has several scientific research applications, including:

Comparison with Similar Compounds

Erythromycin, anhydro-, N-oxide can be compared with other erythromycin derivatives such as:

This compound is unique due to its specific chemical modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other erythromycin derivatives.

Properties

IUPAC Name

(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO14/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(52-34-28(40)24(38(11,12)46)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIPOVCSQJTWHA-RWJQBGPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50213784
Record name Erythromycin, anhydro-, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

992-65-4, 63950-90-3
Record name Erythromycin A N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin, anhydro-, N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063950903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin, anhydro-, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHROMYCIN A N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9KL5GX5WQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Erythromycin A N-oxide produced?

A1: Erythromycin A N-oxide can be isolated directly from the fermentation broth of Saccharopolyspora erythraea, the bacterium responsible for producing erythromycin A. This isolation can be achieved using techniques like thin-layer chromatography and high-performance liquid chromatography. [] Interestingly, Erythromycin A N-oxide can also be produced through cosynthesis using specific mutant strains of Saccharopolyspora erythraea. These mutants are blocked in their usual erythromycin production pathway, leading to the accumulation of Erythromycin A N-oxide. []

Q2: What analytical techniques are employed to identify and quantify Erythromycin A N-oxide?

A2: Both thin-layer chromatography and high-performance liquid chromatography are effective methods for isolating and identifying Erythromycin A N-oxide from fermentation broths. [] These techniques allow researchers to separate Erythromycin A N-oxide from other compounds present in the broth and confirm its presence.

Q3: Are there any other noteworthy findings from the research on Erythromycin A N-oxide?

A3: Research presented at the Pharmaceutical and Biomedica Analysis Meeting [] and the symposium on "Disposition and Delivery of Peptide Drugs" [] may offer further insights into Erythromycin A N-oxide. Unfortunately, the specific details of these presentations are not available in the provided abstracts.

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